AB-005 Azepane Isomer-D4 AB-005 Azepane Isomer-D4
Brand Name: Vulcanchem
CAS No.:
VCID: VC0207609
InChI:
SMILES:
Molecular Formula: C₂₃H₂₉D₃N₂O
Molecular Weight: 355.53

AB-005 Azepane Isomer-D4

CAS No.:

Cat. No.: VC0207609

Molecular Formula: C₂₃H₂₉D₃N₂O

Molecular Weight: 355.53

* For research use only. Not for human or veterinary use.

AB-005 Azepane Isomer-D4 -

Specification

Molecular Formula C₂₃H₂₉D₃N₂O
Molecular Weight 355.53

Introduction

Chemical Structure and Properties

AB-005 Azepane Isomer-D4 is a deuterated analogue of AB-005 Azepane Isomer, containing specific deuterium atoms that distinguish it from its non-deuterated counterpart. The compound has the following properties:

ParameterValue
NameAB-005 Azepane Isomer-D4
CAS Number1445751-74-5
Molecular FormulaC23H29D3N2O
Molecular Weight355.53 g/mol
Chemical ClassSynthetic Cannabinoid, Indole Derivative
Synonyms1-(Hexahydro-1-methyl-1H-azepin-3-yl)-1H-indol-3-ylmethanone-D4

The structure features an indole core with a tetramethylcyclopropyl ketone substituent and an azepane ring. The compound contains three deuterium atoms, strategically positioned to create a distinctive mass spectrometric profile that differentiates it from the non-deuterated variant .

Structural Comparison

AB-005 Azepane Isomer-D4 differs from the parent compound AB-005 in two key ways:

  • Base structure modification: The methylpiperidine group found in AB-005 is replaced with a methylazepane ring in the azepane isomer variant

  • Deuterium labeling: The D4 designation indicates the incorporation of deuterium atoms at specific positions, creating a stable isotope-labeled compound

This deuteration provides valuable mass spectrometric properties that make the compound particularly useful as an internal standard in analytical applications.

Relationship to Other Cannabinoids

AB-005 Azepane Isomer-D4 belongs to a broader family of synthetic cannabinoids with similar structural elements. Understanding these relationships provides context for its development and applications.

Cannabinoid Classification

AB-005, the parent compound, is classified as a synthetic cannabinoid built on a 1-[(1-methylpiperidin-2-yl)methyl]-indole base structure. This structural foundation is characteristic of several potent cannabinoid receptor ligands, including:

  • AM1220

  • AM1241

  • AM1248

The azepane variation represents a structural modification where the methylpiperidine group is replaced with methylazepane, altering the compound's receptor binding properties and potentially its biological activity.

Receptor Activity

The non-deuterated parent compound, AB-005, has been characterized as a CB2 cannabinoid receptor ligand with potential applications in pain management research. This selective binding profile distinguishes it from many other synthetic cannabinoids that may exhibit activity at multiple receptor subtypes .

While the deuterated version (AB-005 Azepane Isomer-D4) is expected to maintain similar receptor binding properties to its non-deuterated counterpart, it is primarily developed for analytical purposes rather than pharmacological investigations.

The primary value of AB-005 Azepane Isomer-D4 lies in its utility as a reference standard for analytical chemistry, particularly in forensic and research contexts.

Role as Reference Standard

Stable isotope-labeled compounds like AB-005 Azepane Isomer-D4 serve critical functions in quantitative analysis:

  • Internal standardization: The deuterated compound behaves nearly identically to the non-deuterated version in chromatographic separation but is easily distinguished by mass spectrometry

  • Method validation: Enables development of accurate analytical methods for detecting the non-deuterated compound in various matrices

  • Quality control: Provides a reference point for ensuring analytical consistency across laboratories

CompoundRetention Time (min)Major GC-MS Ions (m/z)
AB-CHMINACA17.583312, 241, 145, 131, 103, 90, 81, 72, 55
AB-FUBINACA16.111324, 253, 109, 145, 83, 44
XLR-1114.807314, 232, 144, 130, 116, 41

Table adapted from analytical studies of related synthetic cannabinoids

The deuterium labeling in AB-005 Azepane Isomer-D4 would shift the mass-to-charge ratios of fragment ions by the corresponding number of deuterium atoms, allowing clear differentiation from the non-deuterated compound during mass spectrometric analysis.

Research Applications

AB-005 Azepane Isomer-D4 has several important applications in scientific research, particularly in the fields of pharmacology, toxicology, and forensic science.

Forensic Applications

The emergence and rapid evolution of synthetic cannabinoids present significant challenges for forensic toxicologists. Reference standards like AB-005 Azepane Isomer-D4 are essential for:

  • Development of screening methods for identifying synthetic cannabinoids in biological samples

  • Confirmation and quantification of these compounds in forensic investigations

  • Establishment of legally defensible analytical methods for enforcement of controlled substance regulations

Regulatory Status

Research and Forensic Applications

AB-005 Azepane Isomer-D4 is primarily marketed as an analytical reference standard for forensic and research applications. Its sale is typically restricted to:

  • Licensed controlled substance laboratories

  • Qualified academic research institutions

  • Authorized forensic facilities

International Controls

The regulatory status of synthetic cannabinoids varies significantly between jurisdictions. While specific information for AB-005 Azepane Isomer-D4 is limited in the available sources, many structurally related synthetic cannabinoids have been placed under legal control in various countries.

Researchers and laboratories working with this compound should verify local regulations before procurement, as additional documentation and handling requirements may apply depending on the jurisdiction .

Scientific Significance and Future Directions

Contribution to Cannabinoid Research

The development of deuterated reference standards like AB-005 Azepane Isomer-D4 represents an important advancement in cannabinoid research methodology. These compounds enable:

  • More precise quantification of synthetic cannabinoids in various matrices

  • Better understanding of structure-activity relationships through comparative studies

  • Enhanced capabilities for monitoring emerging synthetic cannabinoids in forensic contexts

Research Gaps and Future Studies

Several areas warrant further investigation regarding AB-005 Azepane Isomer-D4:

  • Comprehensive characterization of its mass spectrometric fragmentation patterns

  • Development of optimized analytical methods for its detection in complex biological matrices

  • Comparative receptor binding studies to determine if deuteration affects cannabinoid receptor interactions

  • Exploration of its utility in studying the pharmacokinetics of the non-deuterated parent compound

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